molecular formula C12H19N3OS B5571003 3-(1H-imidazol-2-yl)-1-[3-(methylthio)propanoyl]piperidine

3-(1H-imidazol-2-yl)-1-[3-(methylthio)propanoyl]piperidine

Cat. No.: B5571003
M. Wt: 253.37 g/mol
InChI Key: HQFYFOOIPQMYEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-imidazol-2-yl)-1-[3-(methylthio)propanoyl]piperidine is a useful research compound. Its molecular formula is C12H19N3OS and its molecular weight is 253.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 253.12488341 g/mol and the complexity rating of the compound is 262. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Histamine H3 Receptor Agonism

Research by Ishikawa et al. (2010) focused on the design and synthesis of piperidine derivatives, including compounds structurally related to 3-(1H-imidazol-2-yl)-1-[3-(methylthio)propanoyl]piperidine, as human histamine H3 receptor agonists. These compounds showed moderate to high affinity for the receptor, with their activity greatly influenced by substituents on the aromatic ring. This highlights the potential application of such compounds in modulating histamine H3 receptor activity, which could have implications in various neurological and inflammatory processes (Ishikawa et al., 2010).

Wake-Promoting Actions

Barbier et al. (2004) investigated JNJ-5207852, a compound structurally similar to this compound, and its role as a novel, non-imidazole histamine H3 receptor antagonist. The study demonstrated that JNJ-5207852 increases wakefulness and decreases REM sleep in animal models, without affecting motor activity, suggesting potential applications in sleep disorders or conditions involving altered wakefulness (Barbier et al., 2004).

ACAT-1 Inhibition

Shibuya et al. (2018) identified a compound, K-604, with a core structure related to this compound, as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. The study underlines the potential of such compounds in treating diseases involving ACAT-1 overexpression, which could be relevant in cardiovascular diseases and cholesterol management (Shibuya et al., 2018).

Potential in Solid-State Dye-Sensitized Solar Cells

Wang et al. (2013) explored the use of lamellar solid iodide salts of imidazolium or piperidinium, related to this compound, in solid-state dye-sensitized solar cells (DSSCs). These compounds, owing to their high conductivity, showed promise as single-component solid electrolytes in efficient DSSCs, highlighting an application outside of biomedical science (Wang et al., 2013).

Properties

IUPAC Name

1-[3-(1H-imidazol-2-yl)piperidin-1-yl]-3-methylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3OS/c1-17-8-4-11(16)15-7-2-3-10(9-15)12-13-5-6-14-12/h5-6,10H,2-4,7-9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFYFOOIPQMYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)N1CCCC(C1)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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